![molecular formula C22H26N6 B2692409 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896846-65-4](/img/structure/B2692409.png)
5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H26N6 and its molecular weight is 374.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound , as a member of the pyrazolopyrimidine family, demonstrates significant versatility in synthetic chemistry. Research has shown that pyrazolopyrimidines can be synthesized through a variety of methods, offering a rich foundation for exploring novel chemical entities with potential biological activities. For example, the synthesis of pyrazolopyrimidine derivatives involves reactions with aminopyrazoles to produce compounds with significant antibacterial properties. These synthesized compounds have been fully characterized using NMR, IR, and HRMS techniques, highlighting their potential in pharmaceutical research due to their structural diversity and biological relevance (Rahmouni et al., 2014).
Biological Activities
Pyrazolopyrimidine derivatives have been evaluated for various biological activities, including antimicrobial, antioxidant, and antitumor properties. For instance, the evaluation of novel pyrazole and pyrimidine derivatives demonstrated excellent in vitro antitumor activity against specific cancer cell lines, alongside high antimicrobial and antioxidant activities. These findings were supported by density functional theory (DFT) calculations to investigate the structural basis for their activities, suggesting that modifications within the pyrazolopyrimidine scaffold could be a promising strategy for designing new therapeutic agents (Farag & Fahim, 2019).
Structural Analysis
Crystallographic studies have contributed to understanding the structural aspects of pyrazolopyrimidines, which is crucial for the rational design of compounds with desired biological activities. Investigations into hydrogen-bonded structures of similar pyrazolopyrimidine compounds reveal intricate details about their molecular geometry, which could inform the design of compounds with optimized interactions with biological targets (Portilla et al., 2006).
Pharmaceutical Applications
Research into the pharmacological applications of pyrazolopyrimidines has identified compounds with potent inhibitory activities against specific enzymes, such as phosphodiesterases, which are relevant to diseases like hypertension. This demonstrates the therapeutic potential of pyrazolopyrimidine derivatives in developing new drugs with specific mechanisms of action (Dumaitre & Dodic, 1996).
Propiedades
IUPAC Name |
5-tert-butyl-N-(3-imidazol-1-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6/c1-22(2,3)19-14-20(24-10-7-12-27-13-11-23-16-27)28-21(26-19)18(15-25-28)17-8-5-4-6-9-17/h4-6,8-9,11,13-16,24H,7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKOXFCWPQFTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3C=CN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
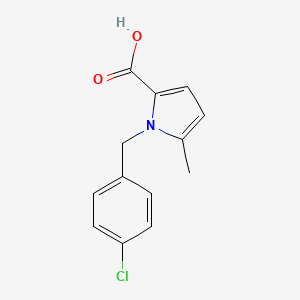
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2692327.png)
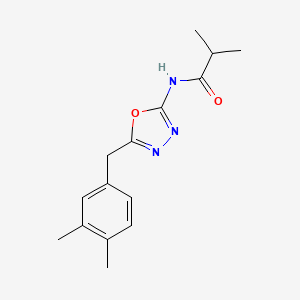
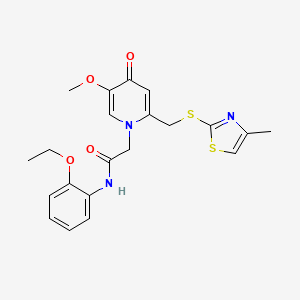
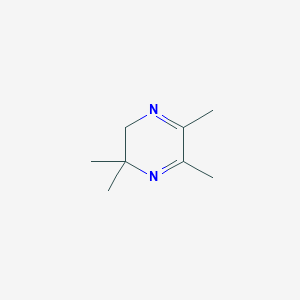
![2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2692337.png)
![N-[(4-chlorophenyl)sulfamoyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B2692339.png)
![(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2692341.png)
![2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2692342.png)
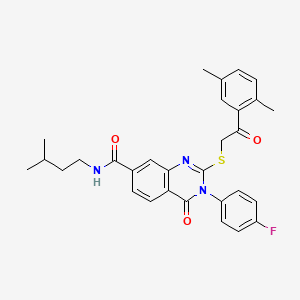

![N-[(oxolan-2-yl)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2692347.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2692348.png)

